molecular formula C10H10N2S B8606283 C-(5-Phenyl-thiazol-4-yl)-methylamine

C-(5-Phenyl-thiazol-4-yl)-methylamine

Cat. No. B8606283
M. Wt: 190.27 g/mol
InChI Key: GSXOPDNXCRGFMA-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Prepare a cold (0° C.) solution of 2-(5-phenylthiazol-4-ylmethyl)isoindole-1,3-dione (260 mg, 0.8 mmol) in methanol (15 mL). Add hydrazine (0.05 mL, 1.6 mmol). Warm the reaction to room temperature and stir overnight. Concentrate the reaction in vacuo. Dissolve the residue in ethyl acetate (25 mL) and filter to remove solids. Concentrate the filtrate in vacuo to an oil. Chromatograph (silica gel, 93:6:1 CHCl3/MeOH/concentrated NH4OH) to afford the title compound (130 mg). 1H NMR (CDCl3) δ 8.75 (s, 1H), 7.39-7.49 (m, 5H), 4.00 (s, 2H), 1.62 (br s, 2H).
Name
2-(5-phenylthiazol-4-ylmethyl)isoindole-1,3-dione
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH2:12][N:13]2C(=O)C3C(=CC=CC=3)C2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NN>CO.C(OCC)(=O)C>[C:1]1([C:7]2[S:11][CH:10]=[N:9][C:8]=2[CH2:12][NH2:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-(5-phenylthiazol-4-ylmethyl)isoindole-1,3-dione
Quantity
260 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(N=CS1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction in vacuo
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo to an oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(N=CS1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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